![molecular formula C13H8Cl5O2P B14740627 4-Chloro-2-[dichloro(phenyl)methyl]phenyl phosphorodichloridate CAS No. 5995-76-6](/img/structure/B14740627.png)
4-Chloro-2-[dichloro(phenyl)methyl]phenyl phosphorodichloridate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-[dichloro(phenyl)methyl]phenyl phosphorodichloridate is a complex organic compound with the molecular formula C13H8Cl5O2P. This compound is characterized by the presence of multiple chlorine atoms and a phosphorodichloridate group, making it a significant subject of study in various fields of chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require controlled temperatures and the use of catalysts to ensure the selective chlorination and subsequent reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is carried out in specialized reactors to handle the corrosive nature of the reagents and the need for precise temperature control .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-[dichloro(phenyl)methyl]phenyl phosphorodichloridate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or alcohols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenyl derivatives, while oxidation and reduction reactions can lead to the formation of different chlorinated or dechlorinated products .
Scientific Research Applications
4-Chloro-2-[dichloro(phenyl)methyl]phenyl phosphorodichloridate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-2-[dichloro(phenyl)methyl]phenyl phosphorodichloridate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modification of biomolecules and influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 4-Chloro-2-methylphenol
- 4-Chloro-2-cresol
- 4-Chloro-o-cresol
Uniqueness
4-Chloro-2-[dichloro(phenyl)methyl]phenyl phosphorodichloridate is unique due to its specific structure, which includes multiple chlorine atoms and a phosphorodichloridate group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
5995-76-6 |
|---|---|
Molecular Formula |
C13H8Cl5O2P |
Molecular Weight |
404.4 g/mol |
IUPAC Name |
4-chloro-2-[dichloro(phenyl)methyl]-1-dichlorophosphoryloxybenzene |
InChI |
InChI=1S/C13H8Cl5O2P/c14-10-6-7-12(20-21(17,18)19)11(8-10)13(15,16)9-4-2-1-3-5-9/h1-8H |
InChI Key |
ZPIKXBUGFVUWNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=C(C=CC(=C2)Cl)OP(=O)(Cl)Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


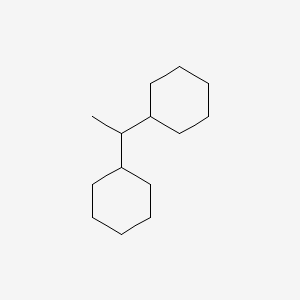
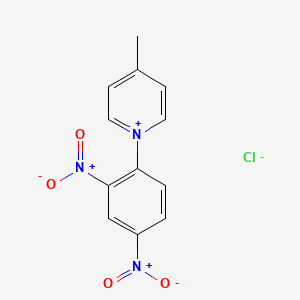
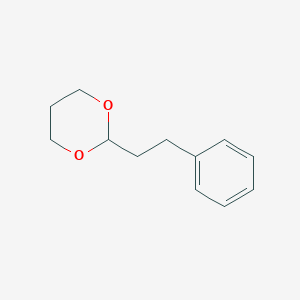
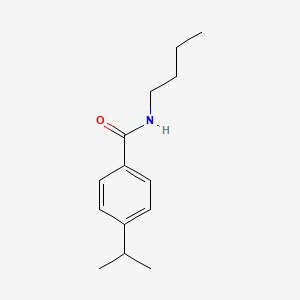
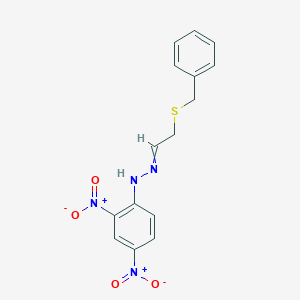

![4-[(2-Aminoethyl)sulfonyl]aniline](/img/structure/B14740584.png)


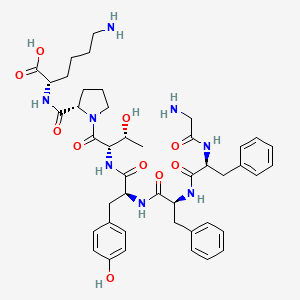


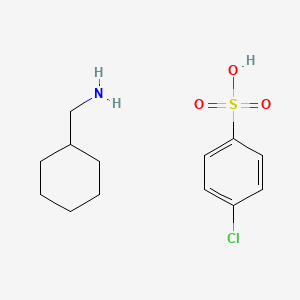
![8-[2-[5-(diethylamino)quinolin-8-yl]ethyl]-N,N-diethylquinolin-5-amine](/img/structure/B14740637.png)
